3-(Benzylamino)propanamide

Description

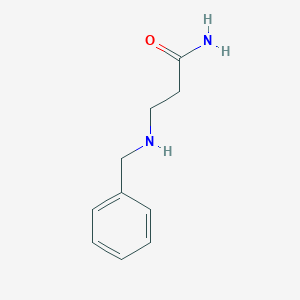

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(13)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJZFUWYCGSBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066065 | |

| Record name | Propanamide, 3-[(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-80-5 | |

| Record name | 3-[(Phenylmethyl)amino]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylaminopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016490805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-[(phenylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-[(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzylamino)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLAMINOPROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT83USX2NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzylamino)propanamide (CAS: 16490-80-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 3-(Benzylamino)propanamide is limited in publicly accessible literature. The information presented herein on potential biological applications and experimental protocols is extrapolated from studies on structurally similar compounds.

Core Compound Properties

This compound is a chemical compound with the CAS number 16490-80-5. Its fundamental properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.23 g/mol | |

| Density | 1.08 g/cm³ | |

| Boiling Point | 375 °C at 760 mmHg | |

| Flash Point | 180.6 °C | |

| Refractive Index | 1.546 | |

| Melting Point | 81-86 °C |

Computational Data

| Property | Value | Source |

| LogP | 1.7428 | |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 5 |

Potential Biological Activities and Therapeutic Targets (Inferred)

While direct studies on this compound are scarce, the propanamide scaffold is a common feature in molecules with diverse biological activities. Research on structurally related compounds suggests potential avenues for investigation.

Antiproliferative and Anticancer Potential

Structurally analogous compounds, such as N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have demonstrated antiproliferative activity against various cancer cell lines, including PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast). The proposed mechanism for these related compounds involves the inhibition of histone deacetylase 6 (HDAC6).

dot

Caption: Inferred signaling pathway for antiproliferative activity.

Antibacterial Potential

Derivatives of 3-methoxybenzamide, which share a core structural similarity, have been investigated as inhibitors of the bacterial cell division protein FtsZ. This suggests that this compound could be explored for antibacterial activity, particularly against Gram-positive bacteria.

dot

Caption: Inferred mechanism of antibacterial action.

Experimental Protocols

The following experimental protocols are based on methodologies reported for structurally related propanamide derivatives and can be adapted for the study of this compound.

Synthesis of Propanamide Derivatives

A common method for the synthesis of N-substituted propanamides involves the coupling of a carboxylic acid with an amine.

General Protocol:

-

Activation of Carboxylic Acid: Dissolve the corresponding propanoic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA, triethylamine). Stir the mixture at room temperature for 30-60 minutes.

-

Amine Coupling: Add the desired benzylamine derivative to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot

Caption: General workflow for the synthesis of propanamide derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily available chemical intermediate with a propanamide scaffold that is present in various biologically active molecules. While direct research on its pharmacological properties is limited, its structural features suggest potential for investigation in the fields of oncology and antibacterials. The experimental protocols outlined in this guide, derived from studies on analogous compounds, provide a framework for initiating such research. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzylamino)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanamide, a derivative of β-alanine, represents a chemical scaffold with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a benzylamino group and a propanamide moiety, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its characterization, and a conceptual workflow for its analysis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and delivery. The following tables summarize the key physicochemical parameters for this compound.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| CAS Number | 16490-80-5 | Santa Cruz Biotechnology[2] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[1] |

| Calculated logP (XLogP3) | 0.1 | PubChem[1] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 5 | ChemScene[3] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | A structurally similar, more complex N-benzyl propanamide derivative has a reported melting point of 122–123 °C, suggesting this compound is a solid at room temperature.[4] |

| Boiling Point | Data not available | High molecular weight and polar nature suggest a high boiling point. |

| Solubility | Data not available | The presence of both polar (amide, amine) and non-polar (benzyl) groups suggests solubility in a range of organic solvents. The propanamide structure generally confers some water solubility. |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections provide generalized yet detailed methodologies applicable to this compound, based on standard laboratory practices for similar molecules.

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of a β-alanine derivative. A general procedure is outlined below:

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-Benzyl-β-alanine

-

Dissolve β-alanine in an aqueous solution of sodium hydroxide.

-

Add benzoyl chloride dropwise to the solution while stirring vigorously.

-

Continue stirring for 1-2 hours.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the N-Benzyl-β-alanine.

-

Filter, wash with cold water, and dry the product.

Step 2: Amidation of N-Benzyl-β-alanine

-

Suspend N-Benzyl-β-alanine in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride to activate the carboxylic acid.

-

Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Characterization Protocols

NMR spectroscopy is a powerful tool for structural elucidation.

1H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Expected Signals: The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl and propanamide backbone, and the amine and amide protons.

13C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) for 13C NMR due to its lower natural abundance.

-

Instrument Setup: Acquire the 13C NMR spectrum on the same spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time will be necessary.

-

Data Processing: Process the data similarly to the 1H NMR spectrum.

-

Expected Signals: The 13C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons in the molecule.[5]

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm-1.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Expected Bands:

-

N-H Stretch (Amine and Amide): Around 3300-3500 cm-1. Secondary amides typically show a single band in this region.[6]

-

C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm-1.

-

C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm-1.[6]

-

N-H Bend (Amide II): Around 1510-1570 cm-1.[6]

-

C-N Stretch: Around 1200-1400 cm-1.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)-Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.

-

Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]+.

-

Data Acquisition (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

Data Analysis: Analyze the fragmentation pattern. A characteristic fragmentation for N-benzyl amides is the cleavage of the C-N bond, leading to the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91.[7][8] Another common fragmentation is the cleavage of the amide bond (N-CO), resulting in the formation of an acylium ion.[9][10]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and analysis of this compound.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. However, derivatives of β-alanine are known to have diverse biological activities, including antimicrobial and anticonvulsant properties.[11][12] For instance, some N-substituted amide derivatives have been investigated as γ-secretase inhibitors, which are relevant in the context of Alzheimer's disease.[13]

Further research into the biological effects of this compound could involve screening against various cellular targets. A conceptual pathway for such an investigation is presented below.

Caption: A conceptual workflow for investigating the biological activity of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While some experimental data is not yet publicly available, the provided protocols for synthesis and characterization offer a robust framework for its investigation. The structural similarity to other biologically active β-alanine derivatives suggests that this compound may be a valuable compound for further study in various therapeutic areas. Future research should focus on obtaining experimental data for its melting point and solubility, as well as exploring its potential biological activities.

References

- 1. 3-Benzylaminopropionamide | C10H14N2O | CID 85451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Benzylamino)propanamide molecular structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, characterization, and potential biological significance of 3-(benzylamino)propanamide. The information is compiled to support research and development activities in medicinal chemistry and related fields.

Molecular Structure

This compound is a chemical compound with a molecular structure consisting of a propanamide moiety linked to a benzylamine group.

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 16490-80-5 | [1][2] |

| Chemical Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| SMILES String | C1=CC=C(C=C1)CNCCC(=O)N | [1] |

| InChI Key | GGJZFUWYCGSBCO-UHFFFAOYSA-N | [1] |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹³C NMR Spectrum: A predicted ¹³C NMR spectrum is available on SpectraBase, which can be accessed for further details.[3]

¹H NMR Spectroscopy (Predicted): Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are estimated in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are in Hertz (Hz).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) | - |

| ~ 5.5 - 7.0 (broad) | s | 2H | Amide protons (-CONH₂) | - |

| ~ 3.75 | s | 2H | Benzyl protons (-CH₂-Ph) | - |

| ~ 2.90 | t | 2H | Methylene protons (-CH₂-NH-) | ~ 6-7 |

| ~ 2.40 | t | 2H | Methylene protons (-CH₂-CO-) | ~ 6-7 |

| ~ 1.5 - 2.5 (broad) | s | 1H | Amine proton (-NH-) | - |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H stretching (amide and amine) |

| 3080 - 3030 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1650 | Strong | C=O stretching (amide I band) |

| ~ 1600 | Medium | N-H bending (amide II band) |

| 1580, 1495, 1450 | Medium to Weak | C=C stretching (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): m/z = 178

-

Predicted Fragmentation Pattern: The primary fragmentation is expected to involve cleavage of the C-C bond adjacent to the nitrogen atom (beta-cleavage) and cleavage of the C-N bond of the benzyl group. A prominent fragment would be the tropylium ion at m/z 91, characteristic of benzyl compounds. Another likely fragmentation is the loss of the amide group.

Physical Properties

-

Melting Point: Not available in the searched literature.

-

Solubility: Not available in the searched literature.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be adapted from the synthesis of related compounds.[4][5][6]

Synthesis of this compound (General Approach)

A plausible synthetic route involves the reaction of 3-chloropropanamide with benzylamine.

Reaction Scheme:

Materials:

-

3-Chloropropanamide

-

Benzylamine

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct.

Procedure:

-

Dissolve 3-chloropropanamide in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of benzylamine to the solution.

-

Add a slight excess (e.g., 1.1 equivalents) of the non-nucleophilic base.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (the hydrochloride salt of the base) forms, remove it by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Characterization of the Product: The synthesized product should be characterized using the techniques described in Section 2 (NMR, IR, MS) to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, studies on structurally related compounds suggest potential areas of interest for further investigation.

-

Ion Channel Modulation: Derivatives of (halobenzyloxy) benzylamino-propanamides have been investigated as modulators of sodium and/or calcium channels. This suggests that this compound could potentially interact with these ion channels, which are critical in various physiological processes, including neuronal signaling and muscle contraction.

-

Antiproliferative Activity: N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated antiproliferative effects in cancer cell lines through the inhibition of histone deacetylase 6 (HDAC-6).[7][8][9][10] HDACs are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.

-

Antibacterial Activity: Some 3-benzylamide derivatives have been shown to exhibit antibacterial activity by inhibiting the FtsZ protein, which is essential for bacterial cell division.

Given the potential for ion channel modulation and enzyme inhibition, a hypothetical workflow for screening the biological activity of this compound is presented below.

Based on the potential inhibition of HDACs, a simplified signaling pathway diagram is presented to illustrate a possible mechanism of action in a cancer context.

Disclaimer: The biological activities and signaling pathways described are based on studies of structurally related compounds and are presented for hypothesis-generation purposes. Experimental validation is required to confirm the activity of this compound.

References

- 1. 3-Benzylaminopropionamide | C10H14N2O | CID 85451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-(Benzylamino)propylamine synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(BENZYLAMINO)PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Benzylamino)propanamide: A Versatile Scaffold for Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel chemical scaffolds that can serve as a foundation for the development of new therapeutic agents is a cornerstone of modern medicinal chemistry. The 3-(benzylamino)propanamide core structure represents a promising and versatile scaffold that has demonstrated significant potential, particularly in the realm of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide provides a comprehensive overview of the this compound scaffold, focusing on its application in the discovery of anticancer agents, with a detailed focus on a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides that have shown potent antiproliferative activity.

The this compound Scaffold in Anticancer Research

While the core this compound structure is a key pharmacophore, recent research has highlighted the therapeutic potential of its more complex derivatives. A notable example is a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which have been synthesized and evaluated for their anticancer properties.[1][2][3][4] These compounds integrate the propanamide backbone with a quinoxaline moiety, a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer effects.[1]

Mechanism of Action: Targeting HDAC6

In silico mechanistic studies have suggested that these quinoxaline-based propanamide derivatives may exert their anticancer effects through the inhibition of Histone Deacetylase 6 (HDAC6).[1][2][3][4] HDAC6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes linked to cancer, including cell motility, protein degradation, and signaling pathways that promote tumor growth.[5][6] By inhibiting HDAC6, these compounds can disrupt these oncogenic pathways, leading to apoptosis (programmed cell death) in cancer cells.[5] The docking studies revealed a specific binding pattern within the zinc finger ubiquitin-binding domain (Zf-UBD) of HDAC6, emphasizing the critical role of the quinoxaline ring and its substituents in the interaction.[1][2][3][4]

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

| Compound | PC-3 (Prostate) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |

| Doxorubicin | - | 8.87 ± 0.6 | 5.57 ± 0.4 | 4.17 ± 0.2 |

Data sourced from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[1][2][3]

Compound 6k demonstrated the highest activity among the synthesized derivatives, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin.[1][2][3]

Experimental Protocols

Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)propanamides

A general multi-step synthesis was employed to produce the target compounds. The key steps are outlined below, based on the published procedure.[4]

Step 1: Synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate This initial step involves the reaction of appropriate starting materials to form the quinoxalinone core.

Step 2: O-Alkylation to form Methyl 3-(3-Benzyloxyquinoxalin-2-yl)propanoate Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) and heated to reflux.

Step 3: Hydrazinolysis to form 3-(3-Benzyloxyquinoxalin-2-yl)propanhydrazide The methyl ester from the previous step is reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide.

Step 4: Azide Coupling to form N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)propanamides The propanhydrazide is converted to the corresponding azide in situ using sodium nitrite in an acidic medium at low temperatures. This is followed by the addition of a primary or secondary amine to yield the final N-alkyl propanamide derivatives.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

The plate is incubated for 24 hours to allow the cells to attach.

2. Compound Treatment:

-

Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium.

-

The medium in each well is replaced with the medium containing the test compounds.

3. Incubation:

-

The plate is incubated for a period of 48 to 72 hours.

4. MTT Addition and Formazan Solubilization:

-

MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to insoluble formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway Visualization

The proposed mechanism of action for the N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives involves the inhibition of HDAC6, which in turn affects downstream signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are HDAC6 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-(benzylamino)propanamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(benzylamino)propanamide analogs, focusing on their identified molecular targets, pharmacological activities, and the experimental methodologies used for their evaluation. The information presented is collated from recent scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Antiproliferative Activity: Targeting HDAC6

A significant area of investigation for this compound analogs is in oncology, where certain derivatives have demonstrated potent antiproliferative effects. A key molecular target identified for a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides is Histone Deacetylase 6 (HDAC6) .[1][2] Unlike other HDAC inhibitors that target the catalytic domain, these compounds are suggested to bind to the unique zinc finger ubiquitin-binding domain (Zf-UBD) of HDAC6.[1][2] This interaction provides a distinct mechanism of action that can be further exploited for the development of novel anticancer agents.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of several N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | PC-3 (Prostate) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 6b | 94.14 ± 4.9 | 91.38 ± 4.8 | 81.65 ± 4.0 | 85.20 ± 4.2 |

| 6d | - | - | - | - |

| 6e | - | - | - | - |

| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |

| Doxorubicin | - | 8.87 ± 0.6 | 5.23 ± 0.3 | 4.17 ± 0.2 |

Data sourced from a 2023 study on N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamides.[1] Note: Data for some compounds (6d, 6e) were not fully reported in the cited source's primary table, though compound 6k is highlighted as the most active.[1]

Experimental Protocols

Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)propanamides:

The synthesis involves a multi-step process starting from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate.[1]

-

O-alkylation: The starting material is reacted with benzyl chloride in the presence of dry potassium carbonate in acetone under reflux conditions for 12 hours to yield methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate.[1]

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide.[1]

-

Azide Coupling: The propanhydrazide is converted to an azide intermediate in situ using sodium nitrite in an acidic medium (acetic acid and HCl) at -5°C. This azide solution is then reacted with various primary and secondary amines to produce the final N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivatives.[1]

In Vitro Antiproliferative Assay:

The cytotoxicity of the synthesized compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cell lines (PC-3, HeLa, HCT-116, and MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (typically 48-72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells metabolize the MTT into formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Signaling Pathway and Workflow Diagrams

Caption: Proposed mechanism of antiproliferative action via HDAC6 inhibition.

Caption: Workflow for synthesis and evaluation of propanamide analogs.

Anticonvulsant Activity

Derivatives of ((benzyloxy)benzyl)propanamide have shown promise as anticonvulsant agents.[3] These compounds have been tested in various in vivo mouse seizure models, demonstrating significant protective effects and a potentially favorable therapeutic window with low motor impairment.[3] While the precise molecular targets are still under investigation, this class of compounds represents a potential new avenue for the treatment of epilepsy.[3]

Quantitative Data: In Vivo Efficacy

A lead compound, designated as compound 5 in a 2024 study, exhibited the following efficacy in mouse seizure models after intraperitoneal injection.

| Test | Parameter | Value (mg/kg) |

| Maximal Electroshock (MES) | ED50 | 48.0 |

| 6 Hz Seizure Model (32 mA) | ED50 | 45.2 |

| 6 Hz Seizure Model (44 mA) | ED50 | 201.3 |

| Rotarod Test (Motor Impairment) | TD50 | > 300 |

Data from a 2024 study on ((benzyloxy)benzyl)propanamide derivatives.[3]

Experimental Protocols

Maximal Electroshock (MES) Test:

This is a standard preclinical test for identifying compounds that can prevent the spread of seizures.

-

Animal Preparation: Mice are administered the test compound or vehicle control intraperitoneally.

-

Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal electrodes to induce a seizure.

-

Observation: The animals are observed for the presence or absence of a tonic hind limb extension, which is indicative of a maximal seizure.

-

ED50 Calculation: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is determined.

6 Hz Seizure Test:

This model is used to identify compounds that may be effective against treatment-resistant partial seizures.

-

Animal Preparation: Similar to the MES test, mice are pre-treated with the test compound or vehicle.

-

Stimulation: A low-frequency (6 Hz) electrical stimulus is applied for a longer duration through corneal electrodes.

-

Observation: The animals are observed for seizure activity, and protection is defined as the absence of seizure behavior.

-

ED50 Calculation: The ED50 is calculated as the dose that protects 50% of the animals from seizures.

Other Potential Therapeutic Areas

Antibacterial Activity: Targeting FtsZ

Certain 3-benzylamide derivatives have been synthesized and evaluated as potential antibacterial agents.[4] These compounds are designed as analogs of PC190723, a known inhibitor of the bacterial cell division protein FtsZ .[4] By targeting FtsZ, these compounds can disrupt bacterial cytokinesis, leading to cell death. This makes FtsZ an attractive target for the development of new antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium smegmatis.[4]

Opioid Receptor Modulation

Research has also explored 3-amino-3-phenylpropionamide derivatives as ligands for the mu opioid receptor .[5] These small molecules were designed as mimics of the cyclic octapeptide octreotide and have shown high affinity for the mu opioid receptor, suggesting their potential use in pain management and other conditions mediated by the opioid system.[5]

This guide highlights the diverse therapeutic potential of this compound analogs, spanning from oncology to neurology and infectious diseases. The modular nature of this chemical scaffold allows for a wide range of structural modifications, enabling the fine-tuning of activity towards specific biological targets. Further research into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully realize their therapeutic promise.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Propanamide Derivatives as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of enzyme inhibitors are pivotal in modern therapeutic strategies. Among the vast landscape of chemical scaffolds, propanamide derivatives have emerged as a versatile and potent class of molecules capable of modulating the activity of a wide array of enzymes. Their inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery of propanamide derivatives as inhibitors of several key enzyme classes, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activities of Propanamide Derivatives

The following tables summarize the inhibitory activities of various propanamide derivatives against different enzyme targets, as reported in the scientific literature. This data provides a quantitative basis for comparing the potency of these compounds.

Table 1: Propanamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide (27) | HDAC | 8 | [1] |

| MS-275 (Entinostat) | HDAC | 2-50 µM | [2] |

| Compound 30w (hydroxamic acid derivative) | HDAC | Potent | [3] |

Table 2: Propanamide Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

| Compound | Target | Potency Range | Inhibition Mode | Reference |

| N-(heteroaryl)-2-(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propanamides | FAAH | nM to µM | Competitive/Non-competitive | [4] |

Table 3: Propanamide-Sulfonamide Conjugates as Urease and COX-2 Inhibitors [5]

| Compound | Target | IC50 (µM) | Inhibition Mode |

| Naproxen-sulfanilamide conjugate | Urease | 6.69 ± 0.11 | Competitive |

| Naproxen-sulfathiazole conjugate | Urease | 5.82 ± 0.28 | Competitive |

| Naproxen-sulfaguanidine conjugate | Urease | 5.06 ± 0.29 | Competitive |

| Naproxen-sulfamethoxazole conjugate | COX-2 | 75.4% inhibition at 10 µM | - |

Table 4: Biheterocyclic Propanamides as α-Glucosidase Inhibitors [6]

| Compound | Target | IC50 (µM) |

| 8l | α-Glucosidase | 25.78 ± 0.05 |

| Acarbose (Standard) | α-Glucosidase | 38.25 ± 0.12 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of enzyme inhibitors. Below are representative methodologies for key enzyme assays.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of propanamide derivatives against HDAC enzymes.[7]

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution (containing a stop solution like Trichostatin A)

-

Test propanamide derivative compounds

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test propanamide derivative in HDAC Assay Buffer. Ensure the final solvent (e.g., DMSO) concentration is below 1%.

-

Reaction Setup: In a 96-well black microplate, add the following in order:

-

HDAC Assay Buffer

-

Test compound at various concentrations (or solvent for control)

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for 30 minutes.

-

Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[7]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to screen for inhibitors of FAAH.[8]

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer

-

FAAH Substrate (e.g., AMC arachidonoyl amide)

-

Test propanamide derivative compounds

-

Known FAAH inhibitor (e.g., JZL 195) for positive control

-

96-well white or black plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Thaw reagents on ice. Prepare serial dilutions of the test propanamide derivatives and the positive control inhibitor in a suitable solvent (e.g., DMSO).

-

Assay Setup: In the wells of the microplate, add the following:

-

FAAH Assay Buffer

-

Diluted FAAH enzyme

-

Test compound or positive control (or solvent for 100% activity control)

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.

-

Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[9] The assay can be read as an endpoint or kinetically.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each test compound concentration relative to the 100% activity control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is for screening potential inhibitors of human COX-2.[10][11]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Known COX-2 inhibitor (e.g., Celecoxib) for positive control

-

Test propanamide derivative compounds

-

96-well white opaque plate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor and Control Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO). Prepare a 10X working solution of the test inhibitors and the positive control in COX Assay Buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Assay Plate Setup:

-

Add the 10X test inhibitor solution to the "Sample" wells.

-

Add Assay Buffer to the "Enzyme Control" wells.

-

Add the 10X positive control inhibitor to the "Inhibitor Control" wells.

-

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "No Enzyme" control.

-

Reaction Initiation: Add the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

Kinetic Measurement: Immediately measure the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode at 25°C for 5-10 minutes.[10]

-

Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction. Calculate the percent inhibition using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

General Synthetic Workflow for Propanamide Derivatives

A common method for the synthesis of propanamide derivatives involves the coupling of a carboxylic acid with an amine.

Caption: General workflow for the synthesis of propanamide derivatives.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the typical steps involved in an in vitro enzyme inhibition assay.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Histone Deacetylase (HDAC) Signaling and Inhibition

HDACs play a crucial role in gene expression by modifying chromatin structure.[12] Propanamide-based HDAC inhibitors can reverse these effects.

Caption: Mechanism of HDAC action and its inhibition by propanamide derivatives.

Endocannabinoid Signaling and FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA).[4] Propanamide derivatives can inhibit FAAH, thereby enhancing endocannabinoid signaling.

Caption: The role of FAAH in endocannabinoid signaling and its inhibition.

RAS-RAF-MEK-ERK Signaling Pathway and Kinase Inhibition

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade involved in cell proliferation and survival, and it is often dysregulated in cancer.[13] Propanamide derivatives have been developed as inhibitors of kinases within this pathway.

Caption: The RAS-RAF-MEK-ERK signaling pathway and potential targets for propanamide kinase inhibitors.

References

- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. assaygenie.com [assaygenie.com]

- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Optimizing the Synthesis of 3-(Benzylamino)propanamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(benzylamino)propanamide, a versatile intermediate in pharmaceutical research. The focus is on the optimization of the reductive amination pathway, a widely utilized and efficient method for C-N bond formation. This application note outlines key experimental parameters and provides a framework for achieving high yield and purity.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. Efficient and scalable synthesis of such molecules is crucial for drug discovery and development programs. Reductive amination stands out as a robust method for their preparation, typically involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[1][2][3] This one-pot reaction is often preferred due to its operational simplicity and favorable green chemistry profile.[1] This protocol will explore the optimization of this synthesis, focusing on the reaction between 3-aminopropanamide and benzaldehyde.

General Synthetic Pathway: Reductive Amination

The core of this protocol is the reductive amination between 3-aminopropanamide and benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired this compound.

Figure 1: General workflow for the reductive amination synthesis of this compound.

Experimental Protocols

Materials and Methods

Materials:

-

3-Aminopropanamide hydrochloride

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Column chromatography setup

-

NMR spectrometer

-

Mass spectrometer

General Synthesis Protocol (Non-Optimized)

-

Reaction Setup: To a round-bottom flask, add 3-aminopropanamide hydrochloride (1.0 eq) and methanol (10 mL). Neutralize with a solution of sodium hydroxide (1.0 eq) in methanol.

-

Imine Formation: Add benzaldehyde (1.05 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Optimization of Synthesis Parameters

To improve the yield and purity of this compound, a systematic optimization of key reaction parameters should be undertaken. The following sections and tables outline the parameters for optimization and present hypothetical data for comparison.

Optimization Workflow

Figure 2: A logical workflow for the systematic optimization of the synthesis protocol.

Data Presentation

Table 1: Effect of Reducing Agent on Reaction Outcome

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | NaBH₄ | MeOH | 0 to RT | 6 | 65 | 92 |

| 2 | NaBH₃CN | MeOH | RT | 6 | 82 | 95 |

| 3 | NaBH(OAc)₃ | DCM | RT | 4 | 78 | 94 |

Conditions: 3-aminopropanamide (1.0 eq), benzaldehyde (1.05 eq), reducing agent (1.5 eq).

Table 2: Influence of Solvent on Reaction Efficiency

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | NaBH₃CN | MeOH | RT | 6 | 82 | 95 |

| 2 | NaBH₃CN | EtOH | RT | 6 | 79 | 93 |

| 3 | NaBH₃CN | DCM | RT | 6 | 75 | 91 |

Conditions: 3-aminopropanamide (1.0 eq), benzaldehyde (1.05 eq), NaBH₃CN (1.5 eq).

Table 3: Impact of Reaction Temperature

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | NaBH₃CN | MeOH | 0 to RT | 12 | 75 | 96 |

| 2 | NaBH₃CN | MeOH | RT | 6 | 82 | 95 |

| 3 | NaBH₃CN | MeOH | 40 | 4 | 85 | 93 |

Conditions: 3-aminopropanamide (1.0 eq), benzaldehyde (1.05 eq), NaBH₃CN (1.5 eq).

Table 4: Optimization of Benzaldehyde Stoichiometry

| Entry | Reducing Agent | Solvent | Benzaldehyde (eq) | Time (h) | Yield (%) | Purity (%) |

| 1 | NaBH₃CN | MeOH | 1.0 | 6 | 80 | 97 |

| 2 | NaBH₃CN | MeOH | 1.2 | 6 | 86 | 94 |

| 3 | NaBH₃CN | MeOH | 1.5 | 6 | 84 | 92 |

Conditions: 3-aminopropanamide (1.0 eq), NaBH₃CN (1.5 eq), Temperature at 40°C.

Optimized Protocol

Based on the optimization data, the following protocol is recommended for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopropanamide hydrochloride (1.0 eq) in methanol (10 mL) and neutralize with a methanolic solution of sodium hydroxide (1.0 eq).

-

Imine Formation: Add benzaldehyde (1.2 eq) and stir the mixture at 40 °C.

-

Reduction: After 30 minutes, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture while maintaining the temperature at 40 °C.

-

Reaction Monitoring: Continue stirring at 40 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Follow the workup and purification steps as described in the general protocol.

Conclusion

This application note provides a comprehensive guide for the synthesis and optimization of this compound via reductive amination. The presented data suggests that using sodium cyanoborohydride as the reducing agent in methanol at 40°C with a slight excess of benzaldehyde provides the highest yield in a shorter reaction time. Researchers can adapt this protocol to synthesize a variety of N-substituted propanamides by varying the starting amine and aldehyde.

References

Application Notes and Protocols for the Quantification of 3-(benzylamino)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(benzylamino)propanamide is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for pharmacokinetic, stability, and quality control studies. These application notes provide detailed protocols for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the sample matrix.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This method is robust, cost-effective, and suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms where the concentration of the analyte is relatively high.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, urine), LC-MS/MS is the preferred method.[1][2][3] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.[1][4]

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the described analytical methods. These values are illustrative and should be validated for each specific application.

Table 1: RP-HPLC Method Performance Characteristics

| Parameter | Expected Performance |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Expected Performance |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 97.0 - 103.0% |

| Precision (% RSD) | < 5.0% |

| Matrix Effect | Minimal with appropriate sample preparation |

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis using RP-HPLC and LC-MS/MS.

Caption: General workflow for RP-HPLC analysis.

Caption: Workflow for LC-MS/MS analysis in biological matrices.

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC with UV Detection

This protocol is suitable for the analysis of this compound in pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common starting point. The exact ratio should be optimized to achieve a suitable retention time and peak shape. A gradient elution may be necessary for complex samples.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV scan).

2. Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation:

-

Pharmaceutical Formulations: For solid dosage forms, accurately weigh and finely powder a representative number of units. Dissolve a portion of the powder, equivalent to a known amount of the active ingredient, in the mobile phase. Sonicate and filter through a 0.45 µm syringe filter before injection. For liquid formulations, dilute an accurate volume with the mobile phase.

-

3. Data Analysis and Quantification

-

Inject the calibration standards and the prepared sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve using the peak areas obtained.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol describes a general method for the quantification of this compound in biological fluids like plasma.

1. Instrumentation and Chromatographic Conditions

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is suitable for rapid analysis.

-

Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (a stable isotope-labeled analog is preferred) must be determined by infusing standard solutions into the mass spectrometer. These transitions will be monitored in Multiple Reaction Monitoring (MRM) mode for selective quantification.

3. Sample Preparation

-

Protein Precipitation: To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes.

-

Evaporation and Reconstitution: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase composition.

4. Calibration and Quantification

-

Prepare calibration standards by spiking known amounts of this compound into a blank biological matrix.

-

Process the calibration standards and unknown samples using the sample preparation procedure described above.

-

Inject the processed samples and standards into the LC-MS/MS system.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Stability-Indicating Method Development

For stability testing, the analytical method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[5][6] This requires subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The developed chromatographic method should then be capable of resolving the API peak from all degradation product peaks, demonstrating specificity and its stability-indicating nature.[7]

References

- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. kinampark.com [kinampark.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Alkylation of 3-(Benzylamino)propanamide for Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 3-(benzylamino)propanamide is a key chemical transformation for the generation of diverse compound libraries in drug discovery. This scaffold is of particular interest due to its presence in molecules with potential biological activity, including inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of dyslipidemia.[1] The synthesis of a library of N-alkylated derivatives allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective modulators of biological targets. This application note provides detailed protocols for the N-alkylation of this compound via reductive amination, a reliable and widely used method for this purpose.

General Reaction Scheme

The N-alkylation of this compound can be efficiently achieved through reductive amination. This two-step, one-pot process involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.

Caption: General reaction scheme for the N-alkylation of this compound via reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and mild method suitable for a wide range of aldehydes.

Materials:

-

This compound

-

Aldehyde (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic, ~5 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in DCM or DCE, add the aldehyde (1.1 equivalents).

-

Add a catalytic amount of acetic acid (~5 mol%).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is an alternative method, particularly useful when the aldehyde is sensitive to the acidic conditions of the NaBH(OAc)₃ method.

Materials:

-

This compound

-

Aldehyde or Ketone (1.1 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Acetic acid (to maintain pH 6-7)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in methanol or ethanol.

-

Add sodium cyanoborohydride (1.2 equivalents) to the solution.

-

Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of acetic acid.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-